3alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid
CAS No.: 570-62-7
Cat. No.: VC20881071
Molecular Formula: C24H40O4
Molecular Weight: 392.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 570-62-7 |
|---|---|
| Molecular Formula | C24H40O4 |
| Molecular Weight | 392.6 g/mol |
| IUPAC Name | (4R)-4-[(3R,5R,8R,9S,10S,12R,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
| Standard InChI | InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21-,23+,24-/m1/s1 |
| Standard InChI Key | KXGVEGMKQFWNSR-MFSKYVBHSA-N |
| Isomeric SMILES | C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
| SMILES | CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
| Canonical SMILES | CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Introduction
Chemical Identity and Structural Characteristics
Fundamental Chemical Properties
3alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid is a bile acid with the molecular formula C24H40O4 and a molecular weight of 392.6 g/mol . It is categorized as a cholanoid compound with specific structural features that distinguish it from other bile acids . The compound is registered with CAS number 570-62-7, which serves as its unique chemical identifier in various databases and research publications .
Structural Configuration and Stereochemistry
The compound features a steroidal nucleus with a 5beta-cholane backbone and a carboxylic acid group at position 24. Its defining characteristic is the presence of two hydroxyl groups: one at the 3alpha position and another at the 12beta position . This specific stereochemical arrangement, particularly the 12beta hydroxyl group, differentiates it from more common bile acids such as deoxycholic acid, which typically has a 12alpha hydroxyl configuration .
The IUPAC name for this compound is (4R)-4-[(3R,5R,8R,9S,10S,12R,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid, which reflects its complex stereochemical structure .
Classification and Relationship to Other Bile Acids
Taxonomic Classification
Within the lipid classification system, 3alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid belongs to the broader category of bile acids and derivatives (ST04), and more specifically to the subcategory of C24 bile acids, alcohols, and derivatives (ST0401) . This taxonomic classification places it among structurally related compounds that share similar biosynthetic origins and biochemical functions.
Comparative Analysis with Related Compounds
When compared to other dihydroxy bile acids, 3alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid demonstrates distinct structural features. The table below presents a comparative analysis of this compound with structurally related bile acids:
The primary difference between 3alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid and deoxycholic acid lies in the orientation of the hydroxyl group at position 12 (beta versus alpha) . Similarly, it differs from 3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid in the orientation of both hydroxyl groups .
Biological Significance and Functions
Role in Bile Acid Metabolism
Bile acids like 3alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid play crucial roles in digestion by emulsifying fats for absorption in the intestine. The specific configuration of this compound, particularly the 12beta-hydroxyl group, influences its physicochemical properties and potentially its biological activities.
Metabolic Pathways and Physiological Processes
The metabolism of 3alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid involves hepatic synthesis from cholesterol, followed by conjugation with amino acids such as glycine or taurine. Like other bile acids, it undergoes enterohepatic circulation, a recycling process between the liver and intestines that maintains the bile acid pool and facilitates digestive functions.
Receptor Interactions and Signaling
Bile acids, including 3alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid, can interact with nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors such as G protein-coupled bile acid receptor 1 (GPBAR1/TGR5) . These interactions trigger signaling pathways that regulate various physiological processes, including lipid metabolism, glucose homeostasis, and energy expenditure .
Research Applications and Significance
Biochemical Research Applications
In biochemical research, 3alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid serves as a valuable tool for studying bile acid metabolism, receptor-ligand interactions, and related signaling pathways . Its unique stereochemical configuration makes it particularly useful for structure-activity relationship studies investigating how subtle structural differences affect biological activity.
Analytical Characterization and Identification
Spectroscopic and Chromatographic Methods
The identification and characterization of 3alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid typically involve various analytical techniques, including liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These methods enable precise determination of its structural features, purity, and concentration in biological samples.
Database Representation and Identifiers
The compound is cataloged in various chemical databases with specific identifiers:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume